



# PF-07293893 selectivity profiling against other AMPK isoforms

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-07293893 |           |
| Cat. No.:            | B15542120   | Get Quote |

## **Technical Support Center: PF-07293893**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the AMP-activated protein kinase (AMPK) y3 activator, **PF-07293893**.

## Frequently Asked Questions (FAQs)

Q1: What is PF-07293893 and its primary molecular target?

**PF-07293893** is an experimental small molecule developed by Pfizer that functions as a selective activator of the y3 isoform of AMP-activated protein kinase (AMPK).[1][2][3][4] The primary target is the heterotrimeric AMPK complex containing the y3 regulatory subunit, which is predominantly expressed in skeletal muscle.[5] It was investigated as a potential treatment for heart failure.[6]

Q2: What is the proposed mechanism of action for **PF-07293893**?

**PF-07293893** is a direct, allosteric activator of the AMPK complex. By selectively binding to the  $\alpha2\beta2\gamma3$  isoform, it is thought to induce a conformational change that enhances kinase activity. This leads to the phosphorylation of downstream targets involved in cellular energy metabolism. In skeletal muscle, this activation is expected to increase glucose uptake, stimulate fatty acid oxidation, and promote mitochondrial biogenesis.





#### Click to download full resolution via product page

Caption: Proposed signaling pathway of PF-07293893 in skeletal muscle.

Q3: What is the selectivity profile of **PF-07293893** against other AMPK isoforms?

While specific data for **PF-07293893** has not been publicly released, a selective  $\gamma 3$  activator would be expected to show significantly higher potency for the  $\gamma 3$ -containing AMPK complex over  $\gamma 1$  and  $\gamma 2$  isoforms. The following table provides a hypothetical, yet representative, dataset for the selectivity profile of a compound like **PF-07293893**, as might be determined in a biochemical assay.

| AMPK Isoform Complex                                             | EC50 (nM) [Hypothetical<br>Data] | Fold Selectivity vs. γ3<br>[Hypothetical Data] |
|------------------------------------------------------------------|----------------------------------|------------------------------------------------|
| α2β2γ1                                                           | 1,500                            | 300x                                           |
| α2β2γ2                                                           | 850                              | 170x                                           |
| α2β2γ3                                                           | 5                                | 1x                                             |
| This table contains example data for illustrative purposes only. |                                  |                                                |



## **Experimental Protocols**

Q4: How can I perform an in vitro assay to determine the selectivity profile of **PF-07293893** against different AMPK isoforms?

A common method to determine the potency and selectivity of an AMPK activator is a biochemical kinase assay that measures the consumption of ATP, such as the ADP-Glo™ Kinase Assay. This protocol outlines the general steps for such an experiment.

Objective: To determine the EC50 values of **PF-07293893** for the activation of human recombinant AMPK  $\alpha 2\beta 2y1$ ,  $\alpha 2\beta 2y2$ , and  $\alpha 2\beta 2y3$  complexes.

#### Materials:

- Recombinant human AMPK complexes (α2β2γ1, α2β2γ2, α2β2γ3)
- PF-07293893
- AMPK substrate peptide (e.g., SAMS peptide)
- ATP
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Plate reader capable of measuring luminescence

Workflow Diagram:





Click to download full resolution via product page

**Caption:** Experimental workflow for AMPK isoform selectivity profiling.



#### Procedure:

- Compound Preparation: Prepare a 10-point, 3-fold serial dilution of PF-07293893 in DMSO, starting from a high concentration (e.g., 100 μM).
- Assay Plate Setup: Add a small volume (e.g., 1 μL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Kinase Reaction:
  - Prepare a master mix for each AMPK isoform containing the kinase assay buffer, the specific AMPK isoform, and the substrate peptide.
  - Add the master mix to the wells containing the compound.
  - Initiate the kinase reaction by adding ATP (at a concentration near the Km for each isoform).
  - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

#### Signal Detection:

- Stop the reaction by adding ADP-Glo™ Reagent as per the manufacturer's instructions.
   This will also deplete any remaining ATP. Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.

#### Data Analysis:

- Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
- Plot the normalized luminescence against the logarithm of the PF-07293893 concentration.



 Fit the data to a four-parameter dose-response curve to determine the EC50 value for each isoform.

## **Troubleshooting Guide**

Q5: I am not observing any activation of the AMPKy3 complex in my assay. What are some potential causes?

- Compound Solubility: PF-07293893 may have precipitated out of solution. Ensure that the
  final DMSO concentration in your assay is low (typically ≤1%) and that the compound is fully
  dissolved in your buffer system.
- ATP Concentration: Allosteric activators can be sensitive to the ATP concentration. The
  apparent activation may be more pronounced at lower, more physiological ATP
  concentrations. Verify that you are using an ATP concentration at or below the Km of the
  enzyme.
- Enzyme Quality: Ensure the recombinant AMPKγ3 enzyme is active and has been stored correctly. Perform a quality control check with a known, non-isoform-selective activator if possible.
- Assay Conditions: Check that the buffer components, pH, and incubation times are optimal for AMPK activity. The presence of contaminating phosphatases in the enzyme preparation could also counteract the kinase activity.

Q6: My dose-response curve for **PF-07293893** does not look sigmoidal. What could be wrong?

- Incorrect Concentration Range: You may be testing a concentration range that is too narrow or is completely above or below the EC50. Widen the range of your serial dilution.
- Compound Cytotoxicity (Cell-based assays): At very high concentrations, the compound may
  be causing cell death, leading to a "hook effect" or a sharp drop in the signal. This is less
  common in biochemical assays but can occur if the compound interferes with the detection
  reagents.
- Assay Interference: The compound may be interfering with the assay technology itself (e.g., quenching or enhancing the luminescent signal). Run a control without the enzyme to test for



this.

Q7: I am observing significant activation of y1 or y2 isoforms at lower concentrations than expected. What should I check?

- Compound Purity: Verify the purity of your PF-07293893 sample. Impurities could have activity against other isoforms.
- Isoform Cross-Contamination: Ensure that your recombinant enzyme preparations are pure and not cross-contaminated with other AMPK isoforms.
- Review Published Data: While PF-07293893 is reported to be y3-selective, "selective" does
  not mean "exclusive." It will have some level of activity on other isoforms, especially at higher
  concentrations. Compare your results to any available public data to see if they are
  consistent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. Discovery of clinical candidate PF-07293893: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-07293893 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. PF-07293893 by Pfizer for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- To cite this document: BenchChem. [PF-07293893 selectivity profiling against other AMPK isoforms]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15542120#pf-07293893-selectivity-profiling-against-other-ampk-isoforms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com